Cas no 2361599-52-0 (N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
2361599-52-0 structure
Product Name:N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
Numero CAS:2361599-52-0
MF:C21H29N3O3
MW:371.47326540947
CID:5413514
PubChem ID:145893136
Update Time:2025-07-02
N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26584866
- 2361599-52-0
- N-{4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Z1935792998
- N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
-
- Inchi: 1S/C21H29N3O3/c1-4-20(25)23-11-9-17(10-12-23)21(26)22-18-5-7-19(8-6-18)24-13-15(2)27-16(3)14-24/h4-8,15-17H,1,9-14H2,2-3H3,(H,22,26)/t15-,16+
- Chiave InChI: OGVONNZNQROSEX-IYBDPMFKSA-N
- Sorrisi: N1(C(=O)C=C)CCC(C(NC2=CC=C(N3C[C@H](C)O[C@H](C)C3)C=C2)=O)CC1
Proprietà calcolate
- Massa esatta: 371.22089180g/mol
- Massa monoisotopica: 371.22089180g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 527
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 61.9Ų
Proprietà sperimentali
- Densità: 1.152±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 635.3±55.0 °C(Predicted)
- pka: 14.31±0.70(Predicted)
N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26584866-1g |
2361599-52-0 | 90% | 1g |
$0.0 | 2023-09-13 | ||
| Enamine | EN300-26584866-1.0g |
2361599-52-0 | 90% | 1.0g |
$0.0 | 2023-07-09 |
N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
2361599-52-0 (N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso